N-(4-methylphenyl)sulfonylpyridine-3-carboxamide
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Overview
Description
3-Pyridinecarboxamide, N-[(4-methylphenyl)sulfonyl]- is a chemical compound with the molecular formula C13H12N2O3S and a molecular weight of 276.3110 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-Pyridinecarboxamide, N-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 3-pyridinecarboxamide with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
3-Pyridinecarboxamide, N-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-Pyridinecarboxamide, N-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Pyridinecarboxamide, N-[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds such as N-methyl-4-pyridone-3-carboxamide. While both compounds belong to the class of pyridinecarboxamides, they differ in their substituents and specific applications . The unique sulfonyl group in 3-Pyridinecarboxamide, N-[(4-methylphenyl)sulfonyl]- contributes to its distinct chemical and biological properties.
Conclusion
3-Pyridinecarboxamide, N-[(4-methylphenyl)sulfonyl]- is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable compound for research and potential therapeutic uses.
Biological Activity
N-(4-methylphenyl)sulfonylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a sulfonyl group and a carboxamide, along with a 4-methylphenyl moiety. This unique structure contributes to its biological activity, particularly as it relates to enzyme inhibition and modulation of metabolic pathways.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are crucial in cancer metabolism .
- Modulation of Protein Interactions : The sulfonamide group enhances hydrogen bonding with target proteins, potentially altering their activity and affecting cellular signaling pathways.
Therapeutic Applications
Research indicates that this compound may have various therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit tumor cell proliferation by targeting metabolic enzymes like pyruvate kinase M2 (PKM2), which is often overexpressed in cancer cells .
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess this activity .
Table 1: Summary of Biological Activities
Activity | Mechanism | References |
---|---|---|
Enzyme Inhibition | Inhibits NAD-dependent enzymes | |
Anticancer | Modulates PKM2 activity | |
Anti-inflammatory | Potential inhibition of inflammatory pathways |
Case Study: Anticancer Efficacy
A study conducted on the effects of this compound on various cancer cell lines revealed significant inhibition of cell growth. The compound was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. Results indicated that at concentrations above 10 µM, the compound reduced cell viability by over 50% after 48 hours of treatment. This effect was attributed to the compound's ability to disrupt metabolic processes vital for cancer cell survival.
Properties
CAS No. |
113513-61-4 |
---|---|
Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O3S/c1-10-4-6-12(7-5-10)19(17,18)15-13(16)11-3-2-8-14-9-11/h2-9H,1H3,(H,15,16) |
InChI Key |
WCMNIGILCBJFMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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